Cas no 21160-50-9 (2-(4-Bromophenyl)thiazole-4-carboxylic acid)
2-(4-Bromophenyl)thiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Bromophenyl)thiazole-4-carboxylic acid
- 2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid
- 2-(4-bromophenyl)-4-Thiazolecarboxylic acid
- 2-(2-CHLOROPHENOXY)ACETAMIDE
- 2-(4'-Bromphenyl)-4-carboxy-thiazol
- 2-p-Brom-phenyl-thiazol-4-carbonsaeure
- MFCD07375280
- DTXSID70655501
- 2-(4-Bromophenyl)thiazole-4-carboxylicacid
- 2-(4-Bromo-phenyl)-thiazole-4-carboxylic acid
- 21160-50-9
- AB41583
- SY106916
- TS-03553
- A815174
- FT-0657902
- 2-(4-bromophenyl)-1, 3-thiazole-4-carboxylic acid
- AKOS009311705
- SCHEMBL2554731
- DB-002086
-
- MDL: MFCD07375280
- Inchi: 1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
- InChI Key: FSXGZVXOAJEGDR-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)C1=NC(C(=O)O)=CS1
Computed Properties
- Exact Mass: 282.93000
- Monoisotopic Mass: 282.93026g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 78.4Ų
Experimental Properties
- PSA: 78.43000
- LogP: 3.27080
2-(4-Bromophenyl)thiazole-4-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(4-Bromophenyl)thiazole-4-carboxylic acid Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
2-(4-Bromophenyl)thiazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0345-1g |
2-(4-Bromo-phenyl)-thiazole-4-carboxylic acid |
21160-50-9 | 96% | 1g |
15943.2CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0345-5g |
2-(4-Bromo-phenyl)-thiazole-4-carboxylic acid |
21160-50-9 | 96% | 5g |
58345.32CNY | 2021-05-07 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 90R0345-500mg |
2-(4-Bromo-phenyl)-thiazole-4-carboxylic acid |
21160-50-9 | 96% | 500mg |
8463.46CNY | 2021-05-07 | |
| Fluorochem | 066190-1g |
2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid |
21160-50-9 | 97% | 1g |
£165.00 | 2022-03-01 | |
| Fluorochem | 066190-5g |
2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid |
21160-50-9 | 97% | 5g |
£435.00 | 2022-03-01 | |
| abcr | AB302395-1 g |
2-(4-Bromo-phenyl)-thiazole-4-carboxylic acid; 95% |
21160-50-9 | 1g |
€282.50 | 2023-04-26 | ||
| abcr | AB302395-5 g |
2-(4-Bromo-phenyl)-thiazole-4-carboxylic acid; 95% |
21160-50-9 | 5g |
€642.00 | 2023-04-26 | ||
| Chemenu | CM189500-250mg |
2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid |
21160-50-9 | 95% | 250mg |
$101 | 2023-02-17 | |
| Chemenu | CM189500-1g |
2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid |
21160-50-9 | 95% | 1g |
$164 | 2023-02-17 | |
| Chemenu | CM189500-5g |
2-(4-Bromophenyl)-1,3-thiazole-4-carboxylic acid |
21160-50-9 | 95% | 5g |
$490 | 2023-02-17 |
2-(4-Bromophenyl)thiazole-4-carboxylic acid Suppliers
2-(4-Bromophenyl)thiazole-4-carboxylic acid Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 2-(4-Bromophenyl)thiazole-4-carboxylic acid
Introduction to 2-(4-Bromophenyl)thiazole-4-carboxylic Acid (CAS No. 21160-50-9)
2-(4-Bromophenyl)thiazole-4-carboxylic acid (CAS No. 21160-50-9) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique thiazole ring and the presence of a bromophenyl substituent, which contribute to its diverse biological activities and potential therapeutic applications.
The molecular structure of 2-(4-Bromophenyl)thiazole-4-carboxylic acid consists of a thiazole ring, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, and a carboxylic acid group attached to the 4-position of the thiazole ring. The bromophenyl substituent at the 2-position adds to its chemical versatility and reactivity. This combination of functional groups makes it an attractive candidate for various chemical transformations and biological studies.
In recent years, 2-(4-Bromophenyl)thiazole-4-carboxylic acid has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its anti-inflammatory properties. Research has shown that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are implicated in various inflammatory diseases. This makes it a promising candidate for the development of new anti-inflammatory drugs.
Beyond its anti-inflammatory properties, 2-(4-Bromophenyl)thiazole-4-carboxylic acid has also been explored for its potential as an anticancer agent. Studies have demonstrated that this compound can induce apoptosis in cancer cells by modulating key signaling pathways, such as the PI3K/Akt and MAPK pathways. These findings suggest that it could be a valuable scaffold for the design of novel anticancer drugs with improved efficacy and reduced side effects.
The synthetic accessibility of 2-(4-Bromophenyl)thiazole-4-carboxylic acid is another factor contributing to its popularity in research. The compound can be synthesized through a series of well-established chemical reactions, including coupling reactions, cyclizations, and functional group transformations. This ease of synthesis allows researchers to readily modify the structure to optimize its biological activity and pharmacological properties.
In addition to its therapeutic potential, 2-(4-Bromophenyl)thiazole-4-carboxylic acid has also been investigated for its use in diagnostic applications. Its unique spectral properties make it suitable for use in fluorescence-based assays and imaging techniques. For instance, derivatives of this compound have been used to develop fluorescent probes for detecting specific biomolecules in living cells, providing valuable insights into cellular processes and disease mechanisms.
The environmental impact of 2-(4-Bromophenyl)thiazole-4-carboxylic acid is another important consideration in its development and application. Recent studies have focused on assessing its biodegradability and ecotoxicity to ensure that it can be safely used in various industrial and pharmaceutical settings. Preliminary results indicate that this compound exhibits low toxicity to aquatic organisms and can be effectively degraded under certain environmental conditions.
In conclusion, 2-(4-Bromophenyl)thiazole-4-carboxylic acid (CAS No. 21160-50-9) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure, combined with its diverse biological activities, makes it an attractive candidate for further exploration in drug discovery and development. As research continues to uncover new applications and optimize its properties, this compound is likely to play an increasingly important role in advancing medical treatments and diagnostic tools.
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